molecular formula C25H24N2O2 B11425028 N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide CAS No. 1217827-65-0

N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide

Cat. No.: B11425028
CAS No.: 1217827-65-0
M. Wt: 384.5 g/mol
InChI Key: IADHEVHAQULLCM-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an isoindoline moiety, a phenylpropanamide backbone, and an ethyl-substituted phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of ortho-substituted benzylamines with phthalic anhydride under acidic conditions.

    Amide Bond Formation: The isoindoline intermediate is then reacted with 2-ethylphenylamine and phenylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the isoindoline moiety.

    Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biochemical Studies: Used in studies involving enzyme interactions and protein binding.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of neurological disorders and cancers.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isoindoline moiety may interact with specific protein sites, altering their function and leading to various biological effects. Pathways involved could include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide
  • N-(2-Methylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide

Uniqueness

N-(2-Ethylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.

Properties

CAS No.

1217827-65-0

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-N-(2-ethylphenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C25H24N2O2/c1-2-19-12-7-9-15-22(19)26-24(28)23(16-18-10-4-3-5-11-18)27-17-20-13-6-8-14-21(20)25(27)29/h3-15,23H,2,16-17H2,1H3,(H,26,28)/t23-/m0/s1

InChI Key

IADHEVHAQULLCM-QHCPKHFHSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)[C@H](CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.